6-Fluorochromane-2-carboxylic acid

Description

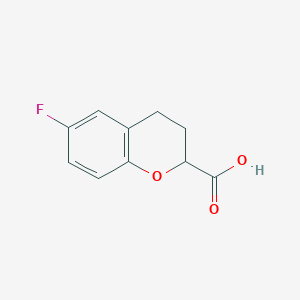

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJANLXCXMVFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209426 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-60-7, 129050-20-0 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099199607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorochromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid (CAS: 99199-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid is a fluorinated chroman derivative of significant interest in the pharmaceutical industry. Primarily, it serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the manufacturing of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and explores its pivotal role in the development of cardiovascular drugs by examining the mechanism of action of its principal downstream product, Nebivolol.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a chromane ring system substituted with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position. The presence of the chiral center at the C2 position means it can exist as (R) and (S) enantiomers, which are often crucial for the stereospecific synthesis of pharmaceuticals.

| Property | Value | Reference(s) |

| CAS Number | 99199-60-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉FO₃ | [1][2][3] |

| Molecular Weight | 196.18 g/mol | [1][2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 124.0 to 128.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [1] |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This process reduces the ketone group and the double bond in the pyran ring to yield the saturated chromane structure.[4][5]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (starting material)

-

Palladium on activated carbon (5% Pd/C), wet (50% water content)

-

Glacial acetic acid (solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Petroleum ether (for precipitation)

Equipment:

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Heating mantle

-

Standard laboratory glassware

-

Charging the Reactor: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C catalyst, and 500 mL of glacial acetic acid.

-

Inerting the Atmosphere: Seal the autoclave and purge it with nitrogen gas three times to remove any oxygen.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa with hydrogen and heat the mixture to 70-80°C with stirring.

-

Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully release the excess hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the glacial acetic acid.

-

Product Precipitation and Purification: Pour the concentrated residue into 30 mL of petroleum ether and heat to induce precipitation of a white crystalline solid.

-

Isolation and Drying: Filter the solid product, wash with a small amount of petroleum ether, and dry under vacuum to yield the final product, this compound.

This method has reported yields of approximately 88.4% with a purity of 99.8%.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Development and Biological Significance

While there is limited information on the direct biological activity of this compound itself, its importance is underscored by its role as a key intermediate in the synthesis of Nebivolol.[2] The chromane moiety provided by this precursor is essential for Nebivolol's unique pharmacological profile.[2]

Nebivolol is a highly selective β1-adrenergic receptor antagonist.[7] Its mechanism of action is twofold:

-

β1-Adrenergic Receptor Blockade: It selectively blocks β1-receptors primarily in the heart, leading to a decrease in heart rate and myocardial contractility. This reduces the workload on the heart, contributing to its antihypertensive effects.[7]

-

Nitric Oxide (NO)-Mediated Vasodilation: Uniquely among beta-blockers, Nebivolol also stimulates endothelial Nitric Oxide Synthase (eNOS) through β3-adrenergic receptor agonism.[7][8] This leads to an increase in the production of nitric oxide, a potent vasodilator, which relaxes blood vessels and lowers peripheral vascular resistance.[7]

The fluorinated chromane structure derived from this compound is integral to this dual-action mechanism.

Signaling Pathway of Nebivolol

Caption: Dual mechanism of action of Nebivolol.

Conclusion

This compound is a fine chemical of high importance in medicinal chemistry and pharmaceutical manufacturing. Its primary value lies not in its own biological activity, but as a sophisticated, chiral starting material for the synthesis of life-saving drugs like Nebivolol. The stereocenter and the fluorinated chromane core it provides are essential for the desired therapeutic effects of the final API. The well-established and high-yielding synthesis makes it a reliable component in the pharmaceutical supply chain. Further research may explore the use of this versatile intermediate in the synthesis of other novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-6-Fluorochroman-2-carboxylic acid - [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 8. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluorochromane-2-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 6-Fluorochromane-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to elucidate key processes.

Molecular Structure and Properties

This compound is a fluorinated derivative of chromane-2-carboxylic acid. The presence of the fluorine atom at the 6-position of the chromane ring significantly influences its chemical properties and biological activity, making it a valuable building block in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₃ | [1][2] |

| Molecular Weight | 196.18 g/mol | [1][2] |

| CAS Number | 99199-60-7 | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 124.0 to 128.0 °C | |

| Boiling Point | 358.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.05 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in ethanol (5 mg/mL) | [2] |

Molecular Structure Diagram

The molecular structure of this compound is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of atoms within the molecule.

Figure 1: 2D structure of this compound.

Crystallographic Data

As of the latest search, a definitive crystal structure for this compound has not been publicly deposited. However, a closely related structure, 6-Fluoro-4-oxochroman-2-carboxylic acid, has been characterized by single-crystal X-ray diffraction.[5] The crystallographic data for this related compound is provided in Table 2 for comparative purposes. It is important to note that the presence of the oxo group at the 4-position will influence the bond lengths and angles compared to the target molecule.

Table 2: Crystal Data and Structure Refinement for 6-Fluoro-4-oxochroman-2-carboxylic acid [5]

| Parameter | Value |

| Empirical Formula | C₁₀H₇FO₄ |

| Formula Weight | 210.16 |

| Temperature | 113 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.3472(11) Åb = 12.748(3) Åc = 12.785(3) Å |

| Volume | 871.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.602 Mg/m³ |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.0 | m | - | Aromatic protons |

| 4.5-4.8 | m | - | CH at position 2 | |

| 2.7-3.0 | m | - | CH₂ at position 4 | |

| 2.0-2.3 | m | - | CH₂ at position 3 | |

| ¹³C NMR | 170-175 | s | - | Carboxylic acid carbon |

| 155-160 | d | ¹JCF ≈ 240 | C-F | |

| 145-150 | s | - | Aromatic C-O | |

| 115-125 | m | - | Aromatic carbons | |

| 70-75 | d | - | CH at position 2 | |

| 25-30 | t | - | CH₂ at position 4 | |

| 20-25 | t | - | CH₂ at position 3 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The provided data is a general representation based on typical values for similar structures.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Interpretation |

| ESI⁻ | 195.0459 | [M-H]⁻ |

Infrared Spectroscopy

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| 2850-3000 | Medium | C-H stretch | Alkane, Aromatic |

| 1700-1725 | Strong | C=O stretch | Carboxylic acid |

| 1600-1620 | Medium | C=C stretch | Aromatic ring |

| 1210-1320 | Strong | C-O stretch | Carboxylic acid, Ether |

| 1000-1300 | Strong | C-F stretch | Aryl fluoride |

Experimental Protocols

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. A common and effective method involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

Synthesis of this compound

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (10% Pd, wet)

-

Glacial acetic acid

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and glacial acetic acid.

-

Add the wet 10% palladium on carbon catalyst to the mixture.

-

Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Heat the reaction mixture to the specified temperature (e.g., 60-70 °C) with stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Figure 2: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Nebivolol, a beta-blocker used to treat high blood pressure. The chiral nature of this compound is pivotal, as the stereochemistry of the final drug product is critical for its therapeutic efficacy. The synthesis of specific enantiomers of Nebivolol often requires the use of enantiomerically pure (R)- or (S)-6-Fluorochromane-2-carboxylic acid.[6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and applications of this compound. The presented data and protocols are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. While a complete crystallographic analysis of the title compound is not yet available, the information compiled herein offers a robust foundation for its use in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known as 6-fluoro-chroman-2-carboxylic acid, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure incorporating a fluorine atom and a carboxylic acid functional group makes it a valuable chiral building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and drug development professionals. The compound is notably a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.

Physicochemical Properties

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is typically an off-white solid at room temperature. The introduction of a fluorine atom at the 6-position of the chroman ring influences its electronic properties and can enhance metabolic stability, a desirable feature in drug candidates.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₃ | |

| Molecular Weight | 196.17 g/mol | |

| Melting Point | 124-129 °C | |

| Boiling Point | 358 °C (literature) | |

| Flash Point | 170 °C (literature) | |

| Computed logP | 1.6 | |

| Solubility | Soluble in DMSO and Methanol |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 500Hz): δ 9.58 (s, 1H), 6.87-6.81 (m, 2H), 6.75-6.73 (m, 1H), 4.74-4.72 (m, 1H), 2.87-2.74 (m, 2H), 2.33-2.16 (m, 2H).

-

¹³C NMR (δ, ppm): 175.8, 157.2 (d, ¹JC-F = 237.9), 148.9 (d, ⁴JC-F = 2.1), 122.3 (d, ³JC-F = 7.5), 117.8 (d, ³JC-F = 8.1), 115.4 (d, ²JC-F = 22.7), 114.5 (d, ²JC-F = 23.2), 73.2, 24.1, 23.5 (d, ⁴JC-F = 1.1).

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₉FO₃ [M]⁺: 196.0530, Found: 196.0531.

Synthesis and Experimental Protocols

Several synthetic routes to 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been reported, often starting from 4-fluorophenol. The following is a representative multi-step synthesis.

Synthesis Workflow

Caption: A multi-step synthetic pathway to the target compound.

Experimental Protocol: Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Reaction Setup: In a suitable pressure reactor, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 10% Palladium on carbon (Pd/C) catalyst, and acetic acid.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas. Introduce hydrogen gas to the desired pressure. Heat the reaction mixture with stirring.

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude product can be further purified by recrystallization.

Reactivity and Stability

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a stable solid under normal laboratory conditions. The carboxylic acid group allows for standard derivatization reactions, such as esterification and amide bond formation. The aromatic ring can undergo electrophilic substitution, with the fluorine atom and the ether linkage directing the position of substitution.

Role in Drug Development: An Intermediate for Nebivolol

The primary application of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is as a key chiral intermediate in the synthesis of Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties, used for the treatment of hypertension. The synthesis of Nebivolol requires the enantiomerically pure forms of 6-fluoro-chroman-2-carboxylic acid, which are then elaborated through a multi-step process to yield the final active pharmaceutical ingredient.

Logical Relationship in Nebivolol Synthesis

Caption: The pivotal role of the enantiomers in Nebivolol synthesis.

Safety and Handling

Based on available safety data sheets, 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

General Handling Precautions

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a well-characterized and synthetically valuable molecule. Its chemical properties, particularly its chirality and the presence of a fluorine atom, make it an important building block in pharmaceutical chemistry. The detailed understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in research and development, most notably in the continued production of the important cardiovascular drug, Nebivolol. Further research into the intrinsic biological activities of this compound and its derivatives could open new avenues for drug discovery.

An In-depth Technical Guide to the Physical Properties of (R)-6-Fluorochroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Fluorochroman-2-carboxylic acid is a crucial chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1] The stereochemistry of this molecule is vital for its biological activity, making a thorough understanding of its physical properties essential for process development, quality control, and formulation in drug manufacturing. This technical guide provides a comprehensive overview of the known physical properties of (R)-6-Fluorochroman-2-carboxylic acid, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Chemical Structure and Identification

-

IUPAC Name: (2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

-

Synonyms: (R)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

-

CAS Number: 129101-37-7

-

Molecular Formula: C₁₀H₉FO₃[2]

-

Molecular Weight: 196.18 g/mol [2]

Physical Properties

The physical properties of (R)-6-Fluorochroman-2-carboxylic acid are summarized in the table below. It is important to note that while many physical properties are identical for enantiomers, optical rotation is equal in magnitude but opposite in sign. Some reported data is for the racemic mixture, 6-Fluorochroman-2-carboxylic acid (CAS Number: 99199-60-7), and is indicated where applicable.

| Property | Value | Notes |

| Melting Point | 129.2-130.3 °C | For the racemic mixture.[2] |

| Boiling Point | 358.0 ± 42.0 °C at 760 mmHg | Predicted value for the racemic mixture.[2] |

| Density | 1.364 ± 0.06 g/cm³ | Predicted value for the racemic mixture. |

| Solubility | DMSO (Slightly), Methanol (Slightly) | For the racemic mixture.[2] |

| pKa | 3.05 ± 0.20 | Predicted value for the racemic mixture.[2] |

| Optical Rotation | For (S)-enantiomer: +14.4 (c=1, DMF) | The (R)-enantiomer would be expected to have a negative rotation of a similar magnitude. |

| Appearance | White to Off-White Solid | For the racemic mixture. |

Experimental Protocols

This section details the methodologies for determining the key physical properties of chiral carboxylic acids like (R)-6-Fluorochroman-2-carboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)[3]

Procedure:

-

A small amount of the crystalline (R)-6-Fluorochroman-2-carboxylic acid is placed on a clean, dry surface.[4]

-

The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

-

The packed capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[3]

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for purification, formulation, and reaction chemistry.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure:

-

A known mass (e.g., 1-5 mg) of (R)-6-Fluorochroman-2-carboxylic acid is weighed and placed into a series of test tubes.[7]

-

A known volume (e.g., 1 mL) of a specific solvent (e.g., water, methanol, DMSO, ethyl acetate) is added to each test tube.[7]

-

The test tubes are vigorously agitated using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]

-

The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is classified as soluble in that solvent at that concentration. If solid remains, it is classified as slightly soluble or insoluble.[8]

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination pH electrode[9]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)[9]

Procedure:

-

A known amount of (R)-6-Fluorochroman-2-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[9]

-

The initial pH of the solution is recorded.

-

The standardized strong base is added in small, precise increments from the burette.[9]

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]

-

This process is continued until the pH of the solution has risen significantly, well past the expected equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.[9]

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity and configuration.

Apparatus:

-

Polarimeter[10]

-

Polarimeter cell (of a known path length, e.g., 1 dm)[10]

-

Volumetric flask

-

Analytical balance

-

Sodium lamp (or other monochromatic light source)

Procedure:

-

A solution of (R)-6-Fluorochroman-2-carboxylic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of a suitable solvent (e.g., dimethylformamide - DMF) in a volumetric flask.[11]

-

The polarimeter is calibrated using a blank (the pure solvent).[10]

-

The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.[10]

-

The filled cell is placed in the polarimeter, and the observed rotation (α) is measured.[11]

-

The specific rotation [α] is calculated using the following formula:[11] [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported.

Application in Synthesis: The Nebivolol Pathway

(R)-6-Fluorochroman-2-carboxylic acid is a critical starting material for the synthesis of the (S,R,R,R)-enantiomer of Nebivolol. The following diagram illustrates a simplified workflow of this synthetic route.

Caption: Simplified synthetic workflow from (R)-6-Fluorochroman-2-carboxylic acid to Nebivolol.

This logical diagram outlines the key transformations in the synthesis of one of the enantiomers of Nebivolol, highlighting the importance of the starting material's stereochemistry. The process typically involves the reduction of the carboxylic acid to an aldehyde, followed by epoxidation, and finally coupling with another chiral fragment to form the final drug molecule.[12][13][14][15][16]

Conclusion

The physical properties of (R)-6-Fluorochroman-2-carboxylic acid are fundamental to its application in pharmaceutical synthesis. Accurate determination of its melting point, solubility, pKa, and optical rotation is critical for ensuring the quality, purity, and desired stereochemical outcome of the final active pharmaceutical ingredient. The experimental protocols and synthetic context provided in this guide offer a valuable resource for researchers and professionals working with this important chiral intermediate.

References

- 1. idc-online.com [idc-online.com]

- 2. Cas 99199-60-7,6-Fluorochromane-2-carboxylic acid | lookchem [lookchem.com]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pennwest.edu [pennwest.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. data.epo.org [data.epo.org]

- 13. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 14. US20090048457A1 - Process for preparation of racemic nebivolol - Google Patents [patents.google.com]

- 15. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Stereochemistry of Chiral 2-Substituted Chromanes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromane scaffold, a core component of numerous natural products and pharmacologically active compounds, presents a fascinating area of study in stereochemistry. The chirality at the C2 position, in particular, has been shown to be a critical determinant of biological activity, making the stereoselective synthesis and unambiguous stereochemical assignment of 2-substituted chromanes a paramount objective in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the stereochemistry of these vital chiral building blocks, encompassing their synthesis, stereochemical characterization, and the profound impact of stereoisomerism on their biological function.

Enantioselective Synthesis of Chiral 2-Substituted Chromanes

The development of efficient and highly stereoselective methods for the synthesis of chiral 2-substituted chromanes is crucial for accessing enantiomerically pure compounds for biological evaluation. Several key strategies have emerged as powerful tools in this endeavor.

Asymmetric Hydrogenation of Chromones and Chromenes

Asymmetric hydrogenation represents a highly efficient and atom-economical approach to establish the stereocenter at the C2 position. The reduction of a prochiral chromone or chromene substrate using a chiral catalyst can afford the corresponding chromane with high enantioselectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-Chromenes

A representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted 4H-chromene is as follows:

-

In a nitrogen-filled glovebox, a solution of [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol) and a chiral phosphine ligand (e.g., (R)-DM-SegPhos, 0.0055 mmol) in a suitable solvent (e.g., THF, 1.0 mL) is stirred at room temperature for 30 minutes to pre-form the catalyst.

-

The 2-substituted 4H-chromene substrate (0.1 mmol) is added to the catalyst solution.

-

The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas (3x) and pressurized to the desired pressure (e.g., 50 atm).

-

The reaction is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g., 12 hours).

-

After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted chromane.

-

The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Intramolecular Oxy-Michael Addition

The intramolecular oxy-Michael (or oxa-Michael) addition of a phenol to an α,β-unsaturated system is a powerful cyclization strategy for the construction of the chromane ring system. The use of chiral organocatalysts can induce high levels of enantioselectivity in this transformation.[1][2]

Experimental Protocol: Organocatalytic Intramolecular Oxy-Michael Addition

A general procedure for the organocatalytic intramolecular oxy-Michael addition to form a chiral 2-substituted chromane is as follows:

-

To a solution of the phenolic α,β-unsaturated ketone substrate (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at a specific temperature (e.g., -20 °C) is added a chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 0.01 mmol).

-

The reaction mixture is stirred at this temperature for the required duration (e.g., 24-72 hours), monitoring the progress by TLC.

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired chiral 2-substituted chromane.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Other Notable Enantioselective Methods

Other significant strategies for the synthesis of chiral 2-substituted chromanes include:

-

Enantioselective Hydroallylation: Copper-catalyzed hydroallylation of 2H-chromenes provides access to 4-allyl substituted chromanes with high enantioselectivity.[3][4]

-

Mitsunobu Reaction: Intramolecular Mitsunobu reaction of a chiral diol can be employed to construct the chromane ring with inversion of configuration at the reacting center.[1]

-

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic chromanes or their precursors can be used to isolate one enantiomer in high purity.[1]

Stereochemical Assignment of Chiral 2-Substituted Chromanes

The unambiguous determination of the absolute configuration of a newly synthesized chiral 2-substituted chromane is of utmost importance. A combination of chiroptical spectroscopy and computational methods is often employed for this purpose.

Chiroptical Spectroscopy

Specific Optical Rotation (SOR): The measurement of the specific optical rotation ([α]D) is a fundamental chiroptical property. Extensive studies have revealed a correlation between the sign of the SOR and the absolute configuration at C2, which is dependent on the nature of the substituent.[5][6][7]

-

2-Aliphatic and 2-Carboxyl Chromanes: Generally, a positive SOR corresponds to P-helicity of the dihydropyran ring.[5][6][7]

-

2-Aryl Chromanes: In contrast, a negative SOR is often associated with P-helicity.[5][6][7]

It is crucial to note that these are general trends, and exceptions can occur. Therefore, SOR data should be used in conjunction with other methods for confident stereochemical assignment.

Electronic Circular Dichroism (ECD): ECD spectroscopy provides more detailed structural information than SOR. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known absolute configuration is a powerful tool for stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute and relative stereochemistry of a chiral molecule. The ability to obtain suitable crystals is, however, a significant limitation of this technique.

Quantitative Data on Chiral 2-Substituted Chromanes

The following tables summarize representative quantitative data for the enantioselective synthesis of various chiral 2-substituted chromanes, providing a comparative overview of different synthetic methodologies.

| Entry | Substrate | Catalyst/Method | Yield (%) | ee (%) | Ref. |

| 1 | 2-Phenyl-4H-chromene | [Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm) | 98 | 99 | |

| 2 | 2-(4-Chlorophenyl)-4H-chromene | [Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm) | 97 | 98 | |

| 3 | 2-Methyl-4H-chromene | [Rh((R)-DM-SegPhos)(COD)]BF4, H2 (50 atm) | 95 | 96 | |

| 4 | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Cinchona-thiourea organocatalyst | 95 | 98 | |

| 5 | (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one | Cinchona-thiourea organocatalyst | 92 | 97 | |

| 6 | 2H-Chromene | CuCl/(R,R)-Ph-BPE, Allyl phosphate | 91 | 99 | [3] |

| 7 | 6-Bromo-2H-chromene | CuCl/(R,R)-Ph-BPE, Allyl phosphate | 85 | 98 | [3] |

| Entry | Compound | Specific Rotation ([α]D) | Ref. |

| 1 | (S)-2-Methylchromane | +55.2 (c 1.0, CHCl3) | [1] |

| 2 | (R)-2-Methylchromane | -54.8 (c 1.0, CHCl3) | [1] |

| 3 | (S)-6-Fluorochroman-2-carboxylic acid | +38.5 (c 1.0, MeOH) | [1] |

| 4 | (R)-6-Fluorochroman-2-carboxylic acid | -38.2 (c 1.0, MeOH) | [1] |

| 5 | (S)-2-Phenylchromane | +21.5 (c 1.0, CHCl3) | [1] |

| 6 | (R)-2-Phenylchromane | -21.2 (c 1.0, CHCl3) | [1] |

Biological Significance: The Case of Nebivolol

The profound influence of stereochemistry on biological activity is vividly illustrated by the antihypertensive drug Nebivolol. Nebivolol is administered as a racemic mixture of the (SRRR)- and (RSSS)-enantiomers.[8][9] The two enantiomers exhibit remarkably different pharmacological profiles.

-

d-Nebivolol ((SRRR)-Nebivolol): This enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the primary therapeutic effect of lowering blood pressure.[8][9][10]

-

l-Nebivolol ((RSSS)-Nebivolol): This enantiomer has much lower affinity for the β1-adrenergic receptor but contributes to the overall therapeutic profile through its vasodilatory effects, which are mediated by the potentiation of the nitric oxide (NO) pathway.[9][11]

This stereochemical differentiation in receptor binding and subsequent signaling underscores the critical importance of controlling stereochemistry in drug design and development.

Signaling Pathway of Nebivolol Stereoisomers

The differential effects of the Nebivolol enantiomers on the β1-adrenergic receptor signaling pathway can be visualized as follows:

Conclusion

The stereochemistry of chiral 2-substituted chromanes is a field of immense importance, with profound implications for the design and development of novel therapeutic agents. The ability to synthesize these molecules in an enantiomerically pure form and to confidently assign their absolute configuration is essential for elucidating their structure-activity relationships. As demonstrated by the case of Nebivolol, the individual stereoisomers of a chiral drug can possess distinct and complementary pharmacological activities. A thorough understanding of the principles and techniques outlined in this guide will empower researchers to navigate the complexities of chromane stereochemistry and unlock the full therapeutic potential of this privileged scaffold.

References

- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation [mdpi.com]

- 2. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 6-Fluorochromane-2-carboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochromane-2-carboxylic acid, a fluorinated heterocyclic compound, has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of the third-generation beta-blocker, Nebivolol. Its unique structural features, including the chromane backbone and the fluorine substituent, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of this compound. It details experimental protocols for its preparation and its conversion into key pharmaceuticals, outlines analytical methods for quality control, and visualizes the relevant biological signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

Introduction

The landscape of modern medicine is intrinsically linked to the development of complex synthetic molecules that can effectively and safely modulate biological pathways. Central to this endeavor is the availability of versatile and high-purity chemical intermediates. This compound (CAS No: 99199-60-7) has distinguished itself as a cornerstone building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to Nebivolol, a beta-blocker with vasodilatory properties used in the management of hypertension.[1] The incorporation of the 6-fluorochromane moiety is crucial for the selective beta-1 adrenergic receptor antagonism and the nitric oxide-mediated vasodilation that characterize Nebivolol's dual mechanism of action.[1] Beyond its application in cardiovascular drug synthesis, this intermediate also holds potential in the development of other therapeutic agents, such as aldose reductase inhibitors like Fidarestat and Sorbinil.[2][3] This guide will elucidate the technical details of its synthesis, properties, and applications, providing a valuable resource for the scientific community.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring the quality and purity of the final products. The following tables summarize key quantitative data for the compound and a common synthetic precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₃ | [4] |

| Molecular Weight | 196.18 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 140-150 °C | [6] |

| Purity | >99% | [1] |

| CAS Number | 99199-60-7 | [1] |

Table 2: Key Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | [7] |

| Catalyst | Palladium on Carbon (Pd/C) | [7] |

| Solvent | Glacial Acetic Acid | [7] |

| Reaction Temperature | 70-80 °C | [7] |

| Hydrogen Pressure | 2.0 MPa | [7] |

| Typical Yield | 88-90% | [5] |

| Purity of Product | >99.8% | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful chemical synthesis. This section provides methodologies for the synthesis of this compound and its subsequent conversion into notable pharmaceutical compounds.

Synthesis of this compound

This protocol describes the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[5][7]

Materials:

-

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

10% Palladium on Carbon (Pd/C) catalyst

-

Glacial Acetic Acid

-

Hydrogen Gas

-

Nitrogen Gas

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 10% Pd/C catalyst in glacial acetic acid.

-

Seal the reactor and purge with nitrogen gas three times to create an inert atmosphere.

-

Introduce hydrogen gas into the reactor and pressurize to 2.0 MPa.

-

Heat the reaction mixture to 70-80 °C with continuous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

-

The resulting crude product can be further purified by recrystallization to yield this compound as a white to off-white solid.

Synthesis of Nebivolol Intermediate

This protocol outlines the initial steps in the synthesis of Nebivolol from this compound, focusing on the formation of the corresponding aldehyde, a key intermediate.[8][9]

Materials:

-

This compound

-

Methanol

-

Concentrated Sulfuric Acid

-

Reducing agent (e.g., Vitride)

-

Toluene

-

Reaction vessel with reflux condenser

-

Extraction and purification equipment

Procedure:

-

Esterification: Dissolve this compound in methanol and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC). After cooling, neutralize the acid and extract the methyl ester with a suitable organic solvent. Purify the ester by distillation or chromatography.[8]

-

Reduction to Aldehyde: Dissolve the purified methyl 6-fluorochromane-2-carboxylate in an anhydrous solvent such as toluene. Cool the solution to a low temperature (e.g., -70 °C). Slowly add a solution of a suitable reducing agent, such as Vitride, while maintaining the low temperature. After the reaction is complete, quench the reaction with methanol followed by dilute hydrochloric acid. Extract the resulting 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde and purify.[8]

Chiral Resolution of this compound Enantiomers

The synthesis of specific enantiomers of drugs like Nebivolol requires optically pure starting materials. This can be achieved through the resolution of the racemic this compound.[2][10]

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

-

Suitable solvent (e.g., ethanol)

-

Filtration apparatus

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution.

-

Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.

-

Collect the precipitated diastereomeric salt by filtration.

-

Treat the isolated salt with an acid to liberate the optically pure enantiomer of this compound.

-

The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathway of Nebivolol and a typical experimental workflow for the synthesis and quality control of this compound.

Signaling Pathway of Nebivolol

Nebivolol exhibits a dual mechanism of action, which is depicted in the following signaling pathway. It acts as a selective antagonist of beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. Concurrently, it functions as an agonist of beta-3 adrenergic receptors in the endothelium, stimulating the production of nitric oxide (NO), which leads to vasodilation and a further reduction in blood pressure.

Caption: Dual signaling pathway of Nebivolol.

Experimental Workflow: Synthesis and Quality Control

The following workflow diagram illustrates the key stages in the synthesis and quality control of this compound, ensuring a high-purity product suitable for pharmaceutical applications.

Caption: Synthesis and Quality Control Workflow.

Conclusion

This compound stands as a testament to the enabling power of specialized intermediates in pharmaceutical development. Its efficient synthesis, coupled with its crucial role in the production of high-value therapeutics like Nebivolol, underscores its importance in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area, ultimately contributing to the creation of novel and improved therapies for a range of diseases. The continued exploration of the synthetic utility of this compound is a promising avenue for future drug discovery efforts.

References

- 1. data.epo.org [data.epo.org]

- 2. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN103373931B - The industrialized process for preparing of a kind of dapoxetine and intermediate thereof - Google Patents [patents.google.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. jecibiochem.com [jecibiochem.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2016185492A1 - Process for preparation of nebivolol and it's salts - Google Patents [patents.google.com]

- 9. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

6-Fluorochromane-2-carboxylic acid as a building block in organic synthesis

An In-Depth Technical Guide to 6-Fluorochromane-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its rigid chromane scaffold, combined with the electronic properties imparted by the fluorine atom and the reactive handle of the carboxylic acid, makes it a valuable intermediate for constructing complex molecular architectures.[2] Notably, it is a key intermediate in the synthesis of Nebivolol, a selective beta-1 adrenergic receptor antagonist used for the treatment of hypertension.[3] The optically pure enantiomers of this compound are pivotal chiral building blocks for creating stereospecific pharmaceuticals.[4][5] This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[3][6] Its key properties are summarized in the table below. The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative drug candidates.

| Property | Value | Reference |

| CAS Number | 99199-60-7 | [1][3][6] |

| Molecular Formula | C₁₀H₉FO₃ | [3][7] |

| Molecular Weight | 196.18 g/mol | [6][7] |

| Appearance | White to Almost white powder/crystal | [3][8] |

| Melting Point | 124.0 to 128.0 °C | [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.61 (bs, 1H), 6.76-7.01 (m, 3H), 4.78 (t, 1H), 2.85-2.82 (t, 2H), 2.37-2.14 (m, 2H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 175.2, 158.4, 156.0, 149.0, 122.4-122.3, 117.9-117.8, 115.5-115.2, 73.2, 24.1-23.5 | [7] |

| Mass Spec (ESI) | m/z 196.18 (M) | [7] |

| Purity | Often >99% | [3] |

Synthesis of this compound

The most common and efficient route for synthesizing racemic this compound is through the catalytic hydrogenation of its chromone precursor, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][7] This method reliably produces high yields and purity.[1][7]

Caption: Synthesis workflow via catalytic hydrogenation.

Alternative synthetic routes starting from p-fluorophenol have also been reported.[9][10] Another approach avoids the use of a Pd/C catalyst by starting with 2,4-dibromobutyric acid alkyl ester, which undergoes a three-step reaction sequence to yield the final product.[11]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its chromone precursor.[1][7]

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 eq)

-

Palladium on carbon (5% Pd/C, 50% wet)

-

Glacial Acetic Acid

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Petroleum Ether

-

Autoclave reactor

Procedure:

-

Charge a high-pressure autoclave reactor with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 30 g, 0.144 mol), wet palladium on carbon (e.g., 5 g), and glacial acetic acid (e.g., 500 mL).[7]

-

Seal the autoclave and purge the system with nitrogen gas three times to ensure an inert atmosphere.[1][7]

-

Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.[1][7]

-

Heat the reactor to 70-80°C while stirring.[1][7] Maintain the hydrogen pressure at 2.0 MPa; replenish if it drops during the reaction.[7]

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) or by observing the stabilization of hydrogen pressure.[1][7] The reaction is typically complete when the pressure remains constant for over 30 minutes.[7]

-

After completion, cool the reactor to room temperature and carefully release the excess hydrogen pressure.

-

Filter the reaction mixture to recover the Pd/C catalyst.[1][7]

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[1][7]

-

To the concentrated residue, add petroleum ether (e.g., 30 mL) and heat to precipitate the product as a white crystalline solid.[7]

-

Filter the solid, wash with fresh petroleum ether, and dry under vacuum to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | [1][7] |

| Catalyst | 5% Palladium on Carbon | [1][7] |

| Solvent | Glacial Acetic Acid | [1][7] |

| Temperature | 70-80 °C | [1][7] |

| H₂ Pressure | 2.0 MPa (15-20 kg) | [1][7] |

| Reaction Time | 30-35 hours (lab scale example) | [7] |

| Reported Yield | 88-90% | [1][7] |

| Reported Purity | 99.8% |[1][7] |

Protocol 2: Conversion to Derivatives (Amide Formation Example)

The carboxylic acid moiety is a versatile functional group for derivatization. A common transformation is the formation of an acid chloride, which can then be coupled with an amine to form an amide bond.[12][13]

Caption: General workflow for amide synthesis.

Materials:

-

This compound (1 eq)

-

Oxalyl chloride (1.3 eq)[12]

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Amine (e.g., Pyrrolidine, 1.1 eq)

-

Triethylamine (optional, as base)

Procedure:

-

Dissolve this compound in anhydrous CH₂Cl₂ under a nitrogen atmosphere.[12]

-

Add oxalyl chloride dropwise via syringe, followed by a catalytic amount (1-2 drops) of DMF.[12] Gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the appearance of the methyl ester.

-

Concentrate the reaction mixture by rotary evaporation to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.[12]

-

Re-dissolve the crude acid chloride in fresh anhydrous CH₂Cl₂.

-

In a separate flask, dissolve the desired amine and a base (if needed) in CH₂Cl₂.

-

Cool the amine solution to 0°C and add the acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Perform an aqueous workup, typically washing with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting amide by column chromatography or recrystallization.

Chiral Resolution

For applications requiring stereospecificity, such as the synthesis of Nebivolol, the racemic mixture of this compound must be resolved into its (R) and (S) enantiomers.[2][3]

-

Chemical Resolution: This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, followed by fractional crystallization.[9]

-

Enzymatic Resolution: A greener alternative involves the use of esterases.[4] In this method, the racemic methyl ester of the acid (methyl 6-fluoro-chroman-2-carboxylate) is subjected to hydrolysis by specific enzymes. For example, one esterase (EstS) can selectively hydrolyze the methyl ester to produce (S)-6-fluorochromane-2-carboxylic acid with an enantiomeric excess (ee) >99%, while another (EstR) can produce the (R)-enantiomer with a 95-96% ee.[4] This enzymatic process can achieve a total mole yield of 93.5% over multiple batches.[4]

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate for cardiovascular drugs, most notably Nebivolol.[2][3] The chromane structure is a privileged scaffold in medicinal chemistry, and the fluorine substituent can modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[3] Its derivatives are explored for various therapeutic targets beyond cardiovascular diseases.

Caption: Role in the synthesis of Nebivolol.

Conclusion

This compound is a high-value building block with significant applications in organic synthesis and pharmaceutical development. Its robust synthesis from readily available precursors and the versatility of its carboxylic acid group allow for the creation of a diverse range of complex molecules. The availability of both chemical and enzymatic resolution methods provides access to enantiomerically pure forms, which are essential for modern drug discovery. The detailed protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 99199-60-7 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Fluorochroman-2-carboxylic Acid | 99199-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 11. CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

The Advent and Evolution of Fluorinated Chromanes: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of fluorinated chromane compounds, providing researchers and drug development professionals with a comprehensive resource on this burgeoning class of molecules.

Introduction: A Tale of Two Scaffolds

The chromane scaffold, a privileged heterocyclic system found in numerous natural products and biologically active molecules, has long been a focal point in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. The strategic incorporation of fluorine, an element with unique physicochemical properties, into the chromane framework has opened new avenues in drug design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile, often leading to enhanced therapeutic efficacy. While the broader history of organofluorine chemistry dates back to the 19th century, the specific exploration of fluorinated chromanes is a more recent endeavor, driven by the quest for novel therapeutics with improved properties. Although a definitive seminal report on the very first synthesis of a fluorinated chromane is not readily apparent in historical reviews, the development of synthetic methodologies for both chromanes and fluorinated aromatics in the mid-20th century laid the groundwork for their eventual convergence.

This technical guide provides a comprehensive overview of the discovery and history of fluorinated chromane compounds, detailing their synthesis, biological activities as antiviral and anticancer agents, and the underlying mechanisms of action.

Key Therapeutic Applications and Mechanisms of Action

Fluorinated chromane derivatives have emerged as promising candidates in two primary therapeutic areas: antiviral and anticancer applications.

Antiviral Activity: Combating Influenza and Other Viruses

A significant body of research has focused on the antiviral properties of fluorinated chroman

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 6-Fluorochromane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 6-Fluorochromane-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The methods outlined below focus on enzymatic resolution and chemical synthesis followed by classical resolution, offering pathways to both (S)- and (R)-enantiomers, which are crucial for the development of various therapeutic agents.

Method 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

This method offers a green and efficient alternative to traditional chemical resolution, providing high enantiomeric excess (ee) and yields. The protocol is based on the use of two distinct esterases, EstS and EstR, for the sequential resolution of the corresponding (S)- and (R)-acids.

Overview of the Enzymatic Resolution Pathway

The enzymatic resolution process begins with the synthesis of racemic methyl 6-fluoro-chroman-2-carboxylate, which is then subjected to hydrolysis by specific esterases. EstS selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. Conversely, EstR preferentially hydrolyzes the (R)-ester. This sequential process allows for the efficient separation of both enantiomers.

Caption: Workflow for the sequential enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate.

Quantitative Data for Enzymatic Resolution

The following table summarizes the performance of the esterases EstS and EstR in the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[1]

| Enzyme | Target Product | Substrate Concentration (mM) | Enantiomeric Excess (ee) | Yield | Reaction Time (h) |

| EstS | (S)-6-Fluorochromane-2-carboxylic acid | 229.3 | 96.9% | 93.5% (total mole yield for both enantiomers over 10 batches) | 40 (for 10 batches) |

| EstR | (R)-6-Fluorochromane-2-carboxylic acid | 224.1 | 99.1% | 93.5% (total mole yield for both enantiomers over 10 batches) | 40 (for 10 batches) |

Experimental Protocol: Sequential Biphasic Batch Resolution[1]

This protocol describes the sequential resolution using immobilized whole cells expressing EstS and EstR.

1. Preparation of Immobilized Cells: a. Cultivate E. coli cells expressing EstS and EstR separately. b. Harvest the cells by centrifugation. c. Immobilize the cells using a suitable method (e.g., entrapment in calcium alginate).

2. Reaction Setup for (S)-Acid Production (Batch 1): a. Prepare a biphasic system in a reaction vessel consisting of an aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., toluene). b. Add the substrate, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), to the organic phase. c. Introduce the immobilized EstS cells into the aqueous phase. d. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by analyzing the ee of the product and the conversion of the substrate.

3. Work-up and (S)-Acid Isolation: a. Once the desired conversion is reached, stop the reaction and separate the aqueous and organic phases. b. The aqueous phase contains the sodium salt of (S)-6-Fluorochromane-2-carboxylic acid. c. Acidify the aqueous phase with a suitable acid (e.g., HCl) to precipitate the (S)-acid. d. Isolate the (S)-acid by filtration, wash with water, and dry. e. The organic phase, containing the unreacted (R)-ester, is retained for the next step.

4. Reaction Setup for (R)-Acid Production (Batch 2): a. To the retained organic phase from the previous step, add a fresh aqueous phase. b. Introduce the immobilized EstR cells into the new aqueous phase. c. Stir the mixture under the same conditions as the first batch.

5. Work-up and (R)-Acid Isolation: a. Follow the same work-up procedure as for the (S)-acid to isolate the (R)-6-Fluorochromane-2-carboxylic acid from the aqueous phase. b. For subsequent batches, the organic phase can be reused, and fresh substrate can be supplemented as needed.

Method 2: Chemical Synthesis and Resolution

This section details a common chemical route for the synthesis of racemic this compound, followed by a classical chemical resolution to separate the enantiomers.

Part A: Synthesis of Racemic this compound

The racemic acid is typically synthesized via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[2][3]

References

Application Notes and Protocols for the Chiral Resolution of (R)- and (S)-6-fluorochroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic 6-fluorochroman-2-carboxylic acid into its individual (R)- and (S)-enantiomers. Optically pure forms of this compound are crucial chiral building blocks in the pharmaceutical industry, notably as key intermediates in the synthesis of cardiovascular drugs like Nebivolol.[1][2] This document outlines two effective methods for resolution: a classical approach using diastereomeric salt crystallization and a modern enzymatic resolution technique.

Overview of Chiral Resolution Methods

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For 6-fluorochroman-2-carboxylic acid, two primary methods have been successfully employed:

-

Classical Chemical Resolution: This method involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired enantiomer is then recovered by decomposing the salt.[3][4]

-

Enzymatic Resolution: This highly selective method utilizes enzymes to catalyze the transformation of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer or the product. A notable enzymatic method for this compound has been developed using specific esterases.[5][6]

Classical Chemical Resolution using Chiral Amines

This protocol details the resolution of racemic 6-fluorochroman-2-carboxylic acid via the formation of diastereomeric salts with a chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[4]

Data Presentation

| Parameter | (R)-6-fluorochroman-2-carboxylic acid | (S)-6-fluorochroman-2-carboxylic acid |

| Resolving Agent | (R)-(+)-α-methylbenzylamine | (S)-(-)-α-methylbenzylamine |

| Specific Rotation | ||

| ([α]D^27) | +15.2° (c 1.0, DMF)[7] |

Note: Detailed quantitative data such as yield and enantiomeric excess for the classical resolution were not fully available in the provided search results. The success of this method is highly dependent on the precise crystallization conditions.

Experimental Protocol

Materials:

-

Racemic 6-fluorochroman-2-carboxylic acid

-

(R)-(+)-α-methylbenzylamine (for isolation of the (R)-acid) or (S)-(-)-α-methylbenzylamine (for isolation of the (S)-acid)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Salt Formation:

-

Dissolve 1 equivalent of racemic 6-fluorochroman-2-carboxylic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent ((R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in methanol.

-